molecular formula C10H12F2N2O B2907043 2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide CAS No. 1214806-81-1

2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide

Cat. No.: B2907043
CAS No.: 1214806-81-1
M. Wt: 214.216
InChI Key: SEFBBQVIYSWSIJ-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide is an organic compound that belongs to the class of acetamides This compound features a difluorophenyl group and an ethylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide typically involves the reaction of 3,4-difluoroaniline with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(3,4-difluorophenyl)acetate. This intermediate is then subjected to aminolysis with ethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinal chemistry research might explore the compound’s potential as a pharmaceutical agent, particularly for its activity against specific biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-2-(ethylamino)acetamide
  • 2-(3,4-Dimethylphenyl)-2-(ethylamino)acetamide
  • 2-(3,4-Difluorophenyl)-2-(methylamino)acetamide

Uniqueness

2-(3,4-Difluorophenyl)-2-(ethylamino)acetamide is unique due to the presence of the difluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

2-(3,4-difluorophenyl)-2-(ethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-2-14-9(10(13)15)6-3-4-7(11)8(12)5-6/h3-5,9,14H,2H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFBBQVIYSWSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC(=C(C=C1)F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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